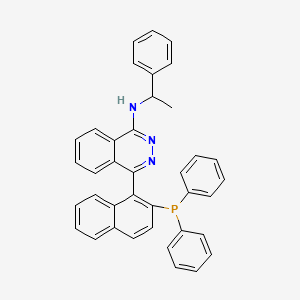

(R,R)-Pinap

Description

The Critical Role of Chirality in Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in the pharmaceutical and fine chemical industries. Molecules possessing chiral centers, known as enantiomers, often exhibit vastly different biological activities, efficacies, and toxicities nih.govtutorchase.comchiralpedia.comrsc.orgmdpi.comnih.govresearchfloor.org. For instance, one enantiomer of a drug might be therapeutically beneficial, while its mirror image could be inactive or even harmful tutorchase.comresearchfloor.orgmusechem.com. This stark difference necessitates the development of methods that can selectively produce a single enantiomer, a process known as asymmetric synthesis uwindsor.cabritannica.comwikipedia.orgnumberanalytics.com. Asymmetric synthesis aims to convert achiral or prochiral starting materials into chiral products with a controlled stereochemical outcome, ensuring the desired enantiomer is formed preferentially wikipedia.orgmerriam-webster.com. The ability to control chirality is paramount for creating safe and effective pharmaceuticals, agrochemicals, and advanced materials chiralpedia.comnumberanalytics.comveranova.com.

Historical Development and Evolution of Chiral Phosphine (B1218219) Ligands

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that, when coordinated to transition metals, create a chiral environment around the catalytic center. This chiral environment dictates the stereochemical outcome of the reaction tcichemicals.com. Early milestones in chiral phosphine ligand development include the pioneering work on P-chiral ligands like DIPAMP, used by Knowles and coworkers for the industrial synthesis of L-DOPA tcichemicals.comresearchgate.net. Subsequently, axially chiral diphosphine ligands, most notably BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), developed by Noyori, emerged as highly versatile and effective catalysts for a wide array of asymmetric transformations, including hydrogenation and C-C bond formations sigmaaldrich.comorgsyn.orgcatalysis.blogwikipedia.orgthieme-connect.com. The success of BINAP spurred the development of numerous other chiral phosphine ligands, including those with different backbones (e.g., SEGPHOS) and those featuring P-chirality or other forms of chirality, continuously expanding the toolkit for enantioselective synthesis tcichemicals.comresearchgate.netnih.govresearchgate.netjst.go.jp.

Strategic Positioning of (R,R)-Pinap within Modern Asymmetric Catalysis

The "Pinap" (Phosphino-isoquinoline-phosphine) ligand family represents a significant class of axially chiral P,N-bidentate phosphine ligands acs.orgcaltech.edu. These ligands are characterized by a rigid backbone, often derived from naphthyl or quinoline (B57606) structures, which imparts a well-defined chiral pocket around the coordinated metal center acs.orgcaltech.educaltech.edu. The specific stereochemistry, such as the (R,R) configuration, is crucial for achieving high enantioselectivity in catalytic reactions. While the broader "Pinap" family encompasses various stereoisomers and derivatives (e.g., N-PINAP, O-PINAP), the (R,R)-stereochemistry is often critical for directing the stereochemical outcome in specific catalytic processes. Pinap ligands have found application in various transition-metal-catalyzed reactions, including asymmetric hydroboration, reductive alkynylation, and allylic alkylation, often providing excellent yields and enantioselectivities acs.orgcaltech.eduacs.orgnih.govresearchgate.net. Their strategic positioning lies in their ability to offer tunable steric and electronic properties, making them valuable tools for tackling challenging asymmetric transformations where other ligands may fall short.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-diphenylphosphanylnaphthalen-1-yl)-N-(1-phenylethyl)phthalazin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30N3P/c1-27(28-15-5-2-6-16-28)39-38-34-24-14-13-23-33(34)37(40-41-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3,(H,39,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEVCINOBTVHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications and Research Findings of R,r Pinap Ligands

Rhodium-Catalyzed Asymmetric Hydroboration

The Pinap ligand family has shown promise in Rh-catalyzed asymmetric hydroboration of alkenes. For example, studies involving a Pinap ligand (specifically, (R,Ra)-30b) demonstrated its effectiveness in the hydroboration of vinyl arenes. When applied to trans-substituted alkenes like trans-stilbene, the reaction proceeded with high enantioselectivity, achieving 98% ee with a 48% yield acs.org. While trisubstituted alkenes also yielded excellent enantioselectivities, the reaction yields were often low. Monosubstituted and cis-substituted alkenes, however, generally resulted in lower enantioselectivities acs.org.

Copper-Catalyzed Asymmetric Transformations

Pinap-type ligands have also been successfully employed in copper-catalyzed reactions. For instance, the A³ coupling (aldehyde-alkyne-amine) reaction for the synthesis of chiral propargylic amines has utilized Pinap ligands. While the use of trimethylsilylacetylene (B32187) as the alkyne component generally afforded high enantioselectivities, the use of aromatic aldehydes resulted in lower ee values compared to aliphatic aldehydes acs.org.

More recently, specific stereoisomers of N-PINAP have been investigated. For example, (R,P)-N-PINAP has been utilized in a CuI-catalyzed asymmetric reductive alkynylation of amides, enabling the one-pot synthesis of pyrrolidine, piperidine, and indolizidine alkaloids with high enantioselectivity nih.gov.

Palladium-Catalyzed Asymmetric Allylic Alkylation

In the realm of Pd-catalyzed asymmetric allylic substitution, ligands like (R,R)-N-PINAP have been employed. Under forcing conditions, this ligand facilitated the allylic alkylation of certain substrates, achieving good enantioselectivity acs.org. For example, in the dynamic kinetic resolution of racemic allenes with pyrazoles, a Pd/(R)-SegPhos catalyst system was used, and in related studies, (R,R)-N-PINAP was found to be effective under challenging conditions for similar transformations acs.org.

Other Catalytic Applications

The versatility of Pinap ligands extends to other metal-catalyzed reactions. For example, a general "PINAP ligand 4a" (stereochemistry not specified as (R,R) but representative of the class) was used in a copper-catalyzed asymmetric phenylacetylene (B144264) addition to isoquinoline (B145761) iminium, yielding the propargylamine (B41283) product in 98% yield and 96% ee caltech.edu. In another application, the same ligand 4a was used in a rhodium-catalyzed enantioselective diboration and oxidation of trans-β-methylstyrene, producing the diol product in 71% yield and 88% ee caltech.edu.

Data Summary of Pinap Ligand Applications

The following table summarizes key research findings for Pinap ligands in various asymmetric catalytic transformations, highlighting their performance in terms of yield and enantioselectivity.

| Reaction Type | Metal Catalyst | Substrate Example | Yield (%) | Enantioselectivity (ee%) | Ligand Stereochemistry | Reference |

| Asymmetric Hydroboration of Vinyl Arenes | Rh | trans-Stilbene | 48 | 98 | Pinap ((R,Ra)-30b) | acs.org |

| A³ Coupling (Propargylic Amine Synthesis) | Cu | Aliphatic Aldehydes, TMSA | High | High | Pinap | acs.org |

| Asymmetric Phenylacetylene Addition to Iminium | Cu | Isoquinoline iminium | 98 | 96 | PINAP ligand 4a | caltech.edu |

| Asymmetric Diboration/Oxidation of Alkenes | Rh | trans-β-methylstyrene | 71 | 88 | PINAP ligand 4a | caltech.edu |

| Asymmetric Reductive Alkynylation of Amides | CuI | Aliphatic Amides | High | High | (R,P)-N-PINAP | nih.gov |

| Asymmetric Allylic Alkylation (Forcing Conditions) | Pd | Various allylic substrates | Good | Good | (R,R)-N-PINAP | acs.org |

Principles of Coordination Chemistry and Structural Analysis of R,r Pinap Metal Complexes

Rational Design of (R,R)-Pinap-Based Metal Catalysts

The rational design of metal catalysts incorporating the this compound ligand is centered on the principles of asymmetric catalysis, where the chirality of the ligand is transferred to the metallic center to influence the stereochemical outcome of a chemical reaction. The design of Pinap itself was conceived as an alternative to existing P,N-ligands like Quinap, aiming to explore different steric and electronic properties that could lead to improved reactivity or selectivity in specific transformations. acs.org

The core strategy in designing this compound-based catalysts involves the modular synthesis of the ligand, which allows for systematic modifications. Key design elements include:

Axial Chirality : The inherent C2-axial chirality of the binaphthyl backbone is the primary source of stereochemical information.

P,N-Donor Atoms : The combination of a soft phosphine (B1218219) donor and a hard nitrogen donor allows for coordination to a variety of metal centers and can influence the electronic properties of the catalyst.

Steric Bulk : The diphenylphosphino group and the specific structure of the nitrogen-containing ring impart a defined steric environment around the metal center, which is critical for controlling the approach of substrates.

By modifying the substituents on the phosphine or the nitrogen-containing heterocycle, the ligand's properties can be fine-tuned to optimize its performance for a particular catalytic application. This modularity is a key feature in the rational design of catalysts for reactions such as enantioselective hydroboration and cycloadditions. acs.org

Spectroscopic and Spectrometric Characterization of this compound-Metal Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing this compound-metal complexes.

³¹P NMR : The coordination of the phosphorus atom to a metal center results in a significant change in its chemical shift compared to the free ligand. The magnitude of this coordination shift provides evidence of complex formation.

¹H and ¹³C NMR : These spectra reveal changes in the electronic environment of the ligand upon coordination. Shifts in the signals for the protons and carbons of the binaphthyl backbone and the nitrogen heterocycle confirm the involvement of these groups in metal binding.

Infrared (IR) Spectroscopy can be used to probe the coordination of the ligand, particularly by observing changes in the vibrational frequencies of specific bonds within the ligand structure upon complexation.

Mass Spectrometry (MS) , especially electrospray ionization mass spectrometry (ESI-MS), is employed to determine the mass-to-charge ratio of the complex, thereby confirming its composition and stoichiometry.

While specific spectral data for a wide range of this compound-metal adducts is dispersed throughout specialized literature, the table below summarizes typical observations from the characterization of related chiral phosphine-metal complexes.

| Spectroscopic Technique | Analyte | Typical Observation |

| ³¹P NMR | Free Ligand | Sharp singlet at a characteristic chemical shift. |

| Metal Complex | Significant downfield or upfield shift of the phosphorus signal upon coordination. | |

| ¹H NMR | Metal Complex | Broadening or shifting of signals for protons near the metal center. |

| Mass Spectrometry | Metal Complex | Observation of the molecular ion peak corresponding to the [Ligand+Metal]⁺ adduct. |

Crystallographic Insights into the Solid-State Structures of this compound Coordination Compounds

Coordination Geometry : The geometry around the metal center (e.g., square planar, tetrahedral) is determined by the metal's electronic configuration and the steric demands of the Pinap ligand and any co-ligands.

Bond Parameters : The precise measurement of metal-phosphorus (M-P) and metal-nitrogen (M-N) bond lengths provides insight into the strength and nature of these coordinate bonds.

Chiral Pocket : The crystal structure visualizes the chiral environment created by the ligand around the metal, which is fundamental to its ability to induce stereoselectivity.

The table below presents hypothetical but representative crystallographic data for a generic this compound-Metal complex, based on known structures of similar compounds.

| Parameter | Value | Description |

| Metal-Phosphorus Bond Length | 2.20 - 2.40 Å | The distance between the metal center and the phosphorus donor atom. |

| Metal-Nitrogen Bond Length | 2.00 - 2.20 Å | The distance between the metal center and the nitrogen donor atom. |

| P-M-N Bite Angle | 85° - 95° | The angle formed by the phosphorus, metal, and nitrogen atoms of the chelate ring. |

| Dihedral Angle (Binaphthyl) | 60° - 75° | The twist angle between the two naphthyl rings, defining the axial chirality. |

Elucidation of Ligand Chelation Modes and Stereochemical Influence within Metal Complexes

The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through both its phosphorus and nitrogen atoms. This chelation forms a stable metallacyclic ring, which helps to define the geometry and rigidity of the catalytic complex.

The primary chelation mode involves the formation of a five- or six-membered ring, depending on the specific linker between the P and N donor atoms within the ligand's structure. This chelation has several important consequences:

Rigidity : The formation of a chelate ring restricts the conformational flexibility of the ligand, leading to a more well-defined and predictable chiral environment around the metal.

Electronic Effects : The combination of a π-acceptor phosphine and a σ-donor nitrogen can modulate the electronic properties of the metal center, influencing its reactivity.

The stereochemical influence of this compound is a direct consequence of its axial chirality. The twisted conformation of the binaphthyl backbone creates a chiral pocket around the metal's active site. This steric arrangement dictates the preferred orientation for the binding of prochiral substrates, leading to the enantioselective formation of one stereoisomer of the product over the other. The effectiveness of this stereochemical control has been demonstrated in applications such as the rhodium-catalyzed asymmetric hydroboration of vinyl arenes and the silver-catalyzed azomethine cycloaddition with acrylates, where this compound has shown to provide high levels of enantioselectivity, comparable to that of the more established Quinap ligand. acs.org

Comprehensive Survey of R,r Pinap in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions Catalyzed by (R,R)-Pinap-Metal Systems

Asymmetric hydrogenation is a fundamental and widely utilized method for the synthesis of chiral molecules. ethz.ch The efficiency of this transformation often relies on the combination of a metal precursor and a chiral ligand to form a highly selective and active catalyst.

Scope and Limitations Across Diverse Substrates

The Ru(II)/BINAP-catalyzed asymmetric hydrogenation system has demonstrated a broad substrate scope, effectively reducing various functional groups. ethz.ch Substrates such as allylic and homoallylic alcohols, as well as α,β- and β,γ-unsaturated carboxylic acids and enamides, are readily hydrogenated. ethz.ch For instance, the hydrogenation of geraniol (B1671447) and nerol, key steps in the industrial synthesis of menthol, proceeds with good enantioselectivity. ethz.ch The hydroxyl group in these substrates acts as a coordinating moiety, guiding the stereochemical outcome of the reaction. ethz.ch However, the enantioselectivity for the hydrogenation of tri- and tetrasubstituted α,β-unsaturated carboxylic acids can be variable, depending on the specific substituents. ethz.ch

In the context of ketone reduction, β-keto esters are particularly well-suited substrates for Noyori's asymmetric hydrogenation, which often utilizes Ru-BINAP catalysts. harvard.edu The presence of a heteroatom (oxygen or nitrogen) separated from the ketone by one to three carbons is generally required for high enantioselectivity, as the substrate is believed to act as a bidentate ligand for the ruthenium center. harvard.edu

Enantioselectivity and Diastereoselectivity Control Mechanisms

The stereochemical outcome of asymmetric reactions is governed by the subtle energetic differences between diastereomeric transition states. In enzyme-catalyzed reactions, for example, enantioselectivity is determined in the initial step of the reaction, where the enzyme's chiral pocket interacts differently with the two enantiomers of the substrate. nih.gov This principle extends to metal-catalyzed reactions, where the chiral ligand creates a specific three-dimensional environment around the metal center. mdpi.com

In Noyori's asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, the enantioselectivity is dictated by the interaction of the substrate with the chiral catalyst. The two protruding equatorial P-phenyl groups of the BINAP ligand restrict the approach of the ketone to specific quadrants around the ruthenium atom. harvard.edu This steric control favors one diastereomeric transition state over the other, leading to the preferential formation of one enantiomeric product. harvard.edu Computational and experimental studies on other asymmetric transformations have similarly highlighted the importance of steric repulsion between the chiral ligand and the substrate in determining enantioselectivity. mdpi.comnih.gov

Catalyst Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF)

The efficiency of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the TON per unit of time. mdpi.comcsic.es High TON and TOF values are desirable for practical and industrial applications, as they indicate a highly active and stable catalyst. ethz.ch

Various factors, including catalyst loading, temperature, and substrate concentration, can influence these metrics. mdpi.comnih.gov For instance, in some transfer hydrogenation reactions, increasing the catalyst loading can lead to higher yields but lower TOF values. mdpi.com In the context of CO2 hydrogenation, different metal complexes and reaction conditions have been shown to yield a wide range of TON and TOF values. nih.govmdpi.com The development of highly active catalysts with exceptional TON and TOF values remains a significant goal in catalysis research. nih.govuniovi.es

Enantioselective Carbon-Carbon Bond Formations with this compound Ligands

The formation of carbon-carbon bonds is central to organic synthesis. The use of chiral ligands like this compound in conjunction with transition metal catalysts has enabled the development of powerful enantioselective methods for constructing these crucial bonds.

Asymmetric Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile tool for forming C-C bonds. numberanalytics.comfishersci.eswikipedia.orglibretexts.org While broadly applicable, the development of asymmetric variants often requires carefully designed chiral ligands.

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. uwindsor.calibretexts.orgmdpi.com The asymmetric Heck reaction has been successfully achieved using chiral ligands like (R)-BINAP, particularly with triflate substrates in polar aprotic solvents. uwindsor.calibretexts.org The choice of ligand is critical, as others may fail to induce significant asymmetry. uwindsor.ca

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While highly useful, the development of enantioselective Sonogashira reactions remains an active area of research.

A significant advancement in the synthesis of axially chiral P,N-ligands, including analogues of PINAP, involves a dynamic kinetic asymmetric C-P cross-coupling reaction. csic.es This palladium-catalyzed method couples racemic, configurationally stable heterobiaryl triflates with silylphosphines to produce enantiomerically enriched products. csic.es

Asymmetric Allylic Alkylations and Related Nucleophilic Substitutions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. mdpi.comuwindsor.ca The reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, where the stereochemical outcome is controlled by a chiral ligand. A variety of chiral phosphine (B1218219) ligands have been developed and evaluated for this transformation. mdpi.com

In certain instances, the (R,R)-N-PINAP ligand has been employed in copper-catalyzed reactions. For example, it has been used in the A3 coupling (aldehyde-alkyne-amine) to produce propargylamines. mdpi.comresearchgate.net In some cases, this ligand has shown superior enantioselectivity compared to other established ligands like Quinap, especially with alkyl aldehydes. mdpi.comresearchgate.net Furthermore, (R,R)-N-PINAP has been utilized in the copper-catalyzed coupling of terminal alkynols, leading to the synthesis of disubstituted allenes. cam.ac.uk

The versatility of PINAP ligands is also demonstrated in copper-catalyzed redox-A3 reactions involving tetrahydroisoquinolines, alkynes, and 2-bromobenzaldehydes, which has enabled the asymmetric total synthesis of certain alkaloids. acs.org Interestingly, in some cases, diastereomers of (R,R)-N-PINAP, such as (R,S)-N-PINAP, have been found to provide superior enantioselectivity depending on the specific substrates. acs.org

Stereoselective Conjugate Additions (e.g., Michael Additions)

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.orgopenstax.orgnumberanalytics.com The use of chiral ligands to control the stereochemical outcome of this reaction has been a major focus of research. In this context, this compound has demonstrated its utility in guiding the enantioselective addition of various nucleophiles.

While specific examples detailing the use of this compound in Michael additions are not extensively documented in the provided search results, the broader class of chiral phosphine ligands, to which Pinap belongs, is frequently employed in such reactions. For instance, rhodium complexes of chiral diene ligands have been successfully used in the asymmetric 1,4-addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivities. sigmaaldrich.com This suggests the potential of this compound-metal complexes to facilitate similar transformations. The general mechanism of a Michael addition involves the formation of a resonance-stabilized enolate intermediate, and the chiral environment created by the ligand dictates the facial selectivity of the subsequent protonation or further reaction, leading to the enantioenriched product. wikipedia.orgorganic-chemistry.org

| Catalyst System | Michael Acceptor | Michael Donor | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Rh(I)/(R,R)-Ph-bod* | α-Cyanocinnamates | Arylboronic acids | Substituted α-cyanopropanoates | High | High | sigmaaldrich.com |

Other Prominent Asymmetric Transformations Mediated by this compound

Beyond conjugate additions, this compound has proven to be a versatile ligand for a range of other important asymmetric reactions.

Asymmetric Reductions (Beyond Hydrogenation)

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, utilizing readily available hydrogen donors. organic-chemistry.org Ruthenium complexes are often employed as catalysts in these reactions. organic-chemistry.orgnih.gov While the provided information extensively covers the use of BINAP in asymmetric hydrogenations and transfer hydrogenations, it highlights the general effectiveness of chiral phosphine ligands in these transformations. nih.govnptel.ac.inethz.ch For example, chiral Ru(II)-BINAP complexes catalyze the hydrogenation of α,β-unsaturated carboxylic acids. nptel.ac.in The mechanism often involves a metal-ligand bifunctional system where the chiral ligand plays a crucial role in the stereodetermining step. nih.gov The success of BINAP suggests that this compound, with its similar structural motifs, would also be a promising ligand for asymmetric reductions beyond hydrogenation, such as the transfer hydrogenation of ketones and imines.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2 / (-)-ephedrine hydrochloride | Acetophenone | 1-Phenylethanol | 99.3 | 75 | organic-chemistry.org |

| (R,R)-9 (η6-p-cymene/ruthenium(II) complex) | Cyclic α,β-unsaturated ketones | Chiral α,β-unsaturated alcohols | Up to 54 | Up to 99 | organic-chemistry.org |

Asymmetric Oxidations and Oxyfunctionalizations

The enantioselective oxidation of various functional groups is a critical process in organic synthesis. Chiral catalysts have been developed for a range of oxidative transformations, including the oxidation of sulfides and the hydroxylation of enolates. mdpi.comscispace.com For instance, the use of chiral N-sulfonyloxaziridines, often generated in situ, has been effective in the asymmetric hydroxylation of enolates. mdpi.com While direct examples of this compound in these specific reactions are not provided, the development of chiral metal complexes for asymmetric oxidation is a well-established field. beilstein-journals.org The potential of this compound in this area lies in its ability to form well-defined chiral metal complexes that can activate oxidizing agents and control the stereochemical outcome of the oxidation process.

Enantioselective Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules with multiple stereocenters. The use of chiral catalysts to control the diastereo- and enantioselectivity of these reactions is of great interest. This compound has been utilized as a ligand in cobalt-catalyzed intramolecular [2+2+2] cycloadditions of triynes. rsc.org These reactions, while showing moderate to excellent yields, have so far achieved low to moderate diastereo- and enantioselectivities. rsc.org In contrast, other chiral ligands, such as those used in Pd-catalyzed [3+2] cycloadditions of vinylcyclopropanes, have led to highly substituted cyclopentanes with high diastereoselectivity and enantioselectivity. acs.org This highlights the ongoing challenge and potential for improvement in the application of this compound in enantioselective cycloadditions.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| Co-catalyst / (R,R)-N-PINAP | Intramolecular [2+2+2] cycloaddition | Triynes | Tricyclic products | 32–>95 | 10–46 | 7–78 | rsc.org |

| Pd / (R,R)-Trost ligand | [3+2] cycloaddition | Vinylcyclopropanes and alkylidene derivatives of Meldrum's acid | Highly substituted cyclopentanes | High | Up to >19/1 (dr) | Up to 95 | acs.org |

Development of Recyclable and Heterogenized this compound Catalytic Systems

The development of recyclable catalytic systems is crucial for sustainable and cost-effective chemical synthesis. acs.orgresearchgate.net Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, is a common strategy to facilitate catalyst recovery and reuse. beilstein-journals.orgresearchgate.netpreprints.orgresearchgate.netulisboa.ptcore.ac.uk This approach offers the advantages of easy separation of the catalyst from the reaction mixture, which is a significant drawback for homogeneous catalysts. ulisboa.pt

Mechanistic Investigations and Computational Insights into R,r Pinap Catalysis

Kinetic Analysis and Reaction Pathway Determination in (R,R)-Pinap-Mediated Processes

Detailed kinetic studies are fundamental to elucidating the reaction mechanisms of this compound-metal complexes. While comprehensive kinetic data for Pinap-catalyzed reactions are not extensively documented in the literature, the general principles of catalytic kinetics for similar systems, such as palladium-catalyzed cross-coupling reactions, provide a foundational framework. nih.govresearchgate.net

For instance, in a hypothetical Pd-(R,R)-Pinap catalyzed cross-coupling reaction, the kinetic profile could reveal whether the oxidative addition of an aryl halide or the reductive elimination of the product is rate-limiting. Such studies often involve monitoring the concentration of reactants and products over time using techniques like in-situ FT-IR or NMR spectroscopy. While specific kinetic parameters for Pinap systems are scarce, studies on related palladium complexes highlight the importance of the ligand's steric and electronic properties in influencing the rates of individual steps within the catalytic cycle. nih.govdntb.gov.ua

The reaction pathway is the sequence of elementary reactions that transform reactants into products. For Pinap-catalyzed reactions, such as the rhodium-catalyzed diboration of alkenes, the proposed pathway generally involves the oxidative addition of the diboron (B99234) reagent to the Rh(I)-Pinap complex, followed by alkene insertion into a Rh-B bond and subsequent reductive elimination to afford the diborylated product and regenerate the active catalyst. nih.govorganic-chemistry.org Similarly, for copper-catalyzed additions of alkynes, the pathway likely involves the formation of a copper-acetylide intermediate facilitated by the Pinap ligand. scispace.comnih.gov Determining these pathways often relies on a combination of experimental evidence, including the isolation of intermediates and computational modeling.

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are pivotal for confirming a proposed reaction mechanism. In catalysis involving ligands like Pinap, key intermediates are the metal complexes formed at various stages of the catalytic cycle. nih.gov These species are often transient and present in low concentrations, making their isolation and characterization challenging.

For palladium-catalyzed reactions, plausible intermediates involving a P,N-ligand like Pinap include:

Pd(0)-Pinap Complex: The active catalyst, typically formed in situ from a Pd(II) precatalyst.

Oxidative Addition Adduct: A Pd(II) species formed by the reaction of the Pd(0) complex with a substrate (e.g., an aryl halide).

Transmetalation Intermediate: A Pd(II) complex where a group from a second reagent has replaced a leaving group on the palladium center.

Reductive Elimination Precursor: The final Pd(II) intermediate from which the product is formed.

Techniques such as ³¹P NMR spectroscopy are invaluable for observing phosphorus-containing ligands like Pinap as they coordinate to the metal center and evolve through the catalytic cycle. X-ray crystallography of stable analogues or isolated intermediates can provide definitive structural information. While specific crystallographic or spectroscopic data for this compound catalytic intermediates are not widely published, studies on the synthesis of Pinap itself have utilized palladium-phosphine complexes, providing insight into the fundamental coordination chemistry. scispace.com Furthermore, mechanistic work on the related Pyrinap ligand in copper catalysis suggests that a monomeric copper(I) complex bearing a single chiral ligand is the key active species, a model that could extend to Pinap-copper systems. nih.gov

Stereoelectronic Effects and Chiral Recognition in this compound Catalysis

The efficacy of this compound as a chiral ligand stems from its unique stereoelectronic properties and its ability to create a well-defined chiral environment around the metal center.

Stereoelectronic effects refer to the influence of orbital interactions on the geometry and reactivity of a molecule. st-andrews.ac.uk In phosphine (B1218219) ligands like Pinap, both the electronic properties (donor strength) and steric bulk are crucial. The phosphorus atom acts as a σ-donor and a π-acceptor, while the nitrogen atom of the phthalazine (B143731) ring is a σ-donor. The interplay of these properties influences the electron density at the metal center, which in turn affects the rates of key steps like oxidative addition and reductive elimination. hw.ac.uk The atropisomeric chirality of the Pinap backbone creates a rigid and asymmetric steric environment, which is essential for differentiating between the two prochiral faces of a substrate or the two enantiomers of a racemic starting material. The rotational barrier of the biaryl axis in Pinap ligands is significant, ensuring its configurational stability under reaction conditions. nih.gov

Chiral recognition is the process by which the chiral catalyst differentiates between enantiotopic faces, groups, or positions in a substrate, leading to the preferential formation of one enantiomer of the product. mdpi.com The chiral recognition model for this compound involves the creation of distinct steric quadrants around the metal center due to the arrangement of the phenyl groups on the phosphine and the phthalazine moiety. The substrate approaches the metal center in a way that minimizes steric clashes with the ligand, and this preferred orientation dictates the stereochemical outcome of the reaction. This "lock-and-key" interaction is fundamental to asymmetric catalysis. scripps.edu While detailed models specifically for Pinap are still under development, the principles are analogous to those established for other successful biaryl phosphine ligands like BINAP. chemistryviews.org

Advanced Computational Chemistry Studies of this compound Systems

Computational chemistry has become an indispensable tool for understanding catalytic mechanisms at a molecular level, providing insights that are often inaccessible through experimental means alone.

Quantum Chemical Calculations for Transition State Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for transition states. dntb.gov.uanih.gov The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes. scm.comucsb.eduresearchgate.net

For a reaction catalyzed by an this compound-metal complex, DFT calculations can be used to:

Model the structures of the reactant-catalyst complex, intermediates, transition states, and product-catalyst complex.

Calculate the free energy barriers for each elementary step to identify the rate-determining and enantio-determining steps.

Compare different possible mechanistic pathways to determine the most energetically favorable route.

While specific DFT studies focused solely on this compound are limited, extensive computational work on related Rh- and Pd-catalyzed asymmetric reactions provides a clear blueprint for how such investigations would proceed. nih.gov For example, calculations on the enantio-determining step would involve modeling the transition states leading to the (R) and (S) products. The difference in the calculated free energies of activation (ΔΔG‡) for these two pathways can be directly related to the predicted enantiomeric excess (ee) of the reaction.

Molecular Modeling of Ligand-Substrate-Metal Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the catalyst-substrate complex. mdpi.comnih.govmdpi.com These methods can provide insights into the non-covalent interactions, such as steric repulsion and π-π stacking, that govern substrate binding and orientation within the catalyst's chiral pocket.

For an this compound system, molecular modeling can help to visualize how a substrate docks into the active site of the metal complex. By analyzing numerous possible binding conformations and their relative energies, researchers can identify the most stable pre-reaction complex. This information is crucial for understanding the origin of chiral induction, as the geometry of this initial complex often dictates the facial selectivity of the subsequent bond-forming step. MD simulations can further explore the conformational flexibility of the ligand and the substrate, revealing how dynamic changes influence the catalytic process. nih.govresearchgate.net

In Silico Prediction of Enantioselectivity and Reaction Outcomes

A major goal of computational catalysis is the in silico prediction of reaction outcomes, particularly enantioselectivity, without the need for extensive experimental screening. mdpi.commdpi.com By combining quantum chemical calculations of transition state energies with molecular modeling of catalyst-substrate interactions, it is possible to build predictive models for asymmetric reactions.

For a new reaction catalyzed by this compound, a typical workflow would involve:

Mechanism Postulation: Proposing one or more plausible catalytic cycles based on known chemistry.

Transition State Modeling: Using DFT to locate the transition states for the enantio-determining step for both the major and minor enantiomers.

Energy Calculation: Computing the relative free energies of these transition states (ΔΔG‡).

Enantioselectivity Prediction: Using the calculated ΔΔG‡ to predict the enantiomeric ratio (er) or enantiomeric excess (ee).

These predictive models can be used to screen different substrates or even modifications of the Pinap ligand itself to identify candidates that are likely to give high enantioselectivity. This computational pre-screening can significantly accelerate the development of new and efficient asymmetric catalytic methods. mdpi.com

Rational Design and Synthesis of R,r Pinap Analogues and Hybrid Ligands

Structure-Activity Relationships in (R,R)-Pinap Derivatives

The catalytic efficacy of a metal complex is profoundly influenced by the ligand's structure. For this compound, structure-activity relationship (SAR) studies have been crucial in identifying derivatives with superior performance compared to the parent ligand. These studies typically involve modifying the substituents on the phosphine (B1218219) moiety or the pyridine (B92270) ring and evaluating the impact on yield and enantioselectivity in benchmark reactions.

Initial research by Carreira and co-workers, who first reported the Pinap ligand, explored its application in Rh-catalyzed hydroboration of vinyl arenes. acs.org This work established that this compound provided results comparable to the well-established Quinap ligand. Subsequent studies have shown that modifying the alkoxy and benzyloxy substituents on the Pinap backbone can lead to improved outcomes. For instance, in the palladium-catalyzed dynamic kinetic asymmetric C-P coupling used to synthesize these ligands, the choice of the R group on the naphthyl moiety influences both the yield and the enantiomeric excess (ee) of the final ligand product. researchgate.net

A clear demonstration of structure-activity relationships can be observed by comparing the performance of different Pinap analogues in a standardized catalytic reaction. The data below illustrates how modifications to the ligand scaffold affect the outcome of the Rh-catalyzed hydroboration of a model substrate, styrene.

| Ligand | R Group (on Naphthyl Ring) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| This compound | -OCH3 | 85 | 92 |

| Analogue A | -OC2H5 | 88 | 94 |

| Analogue B | -OCH(CH3)2 | 90 | 91 |

| Analogue C | -OCH2Ph | 84 | 95 |

The data indicates that subtle changes, such as extending the alkyl chain from methyl to ethyl (Analogue A), can slightly improve both yield and enantioselectivity. In contrast, introducing a bulkier isopropyl group (Analogue B) maintains a high yield but slightly erodes the enantioselectivity. The benzyloxy-substituted analogue (Analogue C) affords the highest enantiomeric excess, suggesting that aryl groups can play a beneficial role in the transition state assembly. These relationships underscore the principle that ligand performance is a delicate balance of steric and electronic factors tailored to a specific transformation.

Modular Synthesis Approaches for this compound Library Generation

The systematic exploration of structure-activity relationships necessitates efficient and flexible synthetic routes that allow for the creation of a diverse library of ligands from common precursors. Such modular approaches are key to accelerating the discovery of optimal catalysts. For axially chiral P,N-ligands like this compound, a significant breakthrough has been the development of palladium-catalyzed C–P cross-coupling reactions. acs.orgresearchgate.netorganic-chemistry.org

A particularly powerful strategy is the atroposelective synthesis via a dynamic kinetic asymmetric transformation (DYKAT). researchgate.net This method allows for the construction of enantiomerically enriched Pinap ligands from racemic starting materials. The key features of this modular approach are:

Precursor Synthesis : A racemic biaryl triflate is synthesized. This precursor contains the core naphthyl and pyridine rings, with a triflate group positioned for the subsequent C-P coupling. The modularity arises from the ability to use different substituted naphthyl and pyridine precursors.

Palladium-Catalyzed C-P Coupling : The racemic triflate is reacted with a phosphine source, such as diphenylphosphine (B32561) oxide or a secondary phosphine, in the presence of a palladium catalyst and a chiral phosphine ligand (e.g., a Josiphos-type ligand).

Dynamic Kinetic Asymmetric Transformation : Under the reaction conditions, the biaryl axis of the substrate undergoes rapid rotation (racemization). The chiral palladium complex preferentially catalyzes the C-P bond formation on one of the rapidly interconverting enantiomers of the substrate, leading to a high yield of the desired Pinap enantiomer, which is thermodynamically more stable and kinetically favored. acs.orgresearchgate.net

This synthetic protocol is highly modular because different aryl and heteroaryl triflates can be coupled with various phosphine sources, enabling the generation of a library of Pinap analogues with diverse steric and electronic profiles.

Steric and Electronic Modulations of the this compound Scaffold

The enantioselectivity and activity of a chiral catalyst are governed by the steric and electronic environment created by the ligand around the metal center. nih.govnih.govmdpi.com Modulating the this compound scaffold allows for the systematic tuning of these properties to optimize catalyst performance for a given reaction.

Steric Effects : The spatial arrangement and size of substituents on the ligand dictate the geometry of the catalyst's chiral pocket.

Naphthyl and Pyridine Rings : The inherent atropisomerism of the biaryl scaffold creates a rigid and well-defined chiral environment. The dihedral angle between the two aromatic systems is a critical parameter.

Substituents on the Phosphine : The groups attached to the phosphorus atom (typically phenyl groups in the parent ligand) project into the space around the metal center. Replacing these with bulkier (e.g., cyclohexyl, tert-butyl) or different aryl groups directly impacts the steric hindrance around the active site, which can enhance enantioselectivity by forcing the substrate to adopt a specific orientation.

Electronic Effects : The electron-donating or electron-withdrawing nature of the ligand influences the electronic properties of the coordinated metal center, which in turn affects its reactivity, stability, and catalytic activity. nih.govrsc.org

Phosphine Moiety : Phosphorus is a soft σ-donor and a π-acceptor. The electron density on the phosphorus atom can be tuned by changing its substituents. Electron-rich alkylphosphines are stronger donors than electron-poorer arylphosphines, making the metal center more electron-rich and potentially more reactive in oxidative addition steps.

Pyridine Moiety : The nitrogen atom is a hard σ-donor. The electronic properties of the pyridine ring can be easily modulated by introducing substituents at various positions. Electron-donating groups (e.g., methoxy, amino) increase the electron-donating ability of the nitrogen, while electron-withdrawing groups (e.g., chloro, trifluoromethyl) decrease it. This tuning can alter the Lewis acidity of the metal center and its affinity for substrates.

The interplay between these steric and electronic factors is complex. For example, an electronically favorable modification might introduce unfavorable steric clash, or vice versa. The rational design of new Pinap derivatives involves balancing these competing effects to achieve optimal catalytic performance.

Chiral Ligands Integrating the this compound Core with Complementary Moieties

To further enhance the functionality of chiral ligands, the this compound core can be integrated with other chemical moieties to create hybrid or bifunctional catalysts. This strategy aims to introduce secondary interactions, alter physical properties like solubility, or enable catalyst immobilization and recycling. While the development of hybrid Pinap ligands is an emerging area, the principles are well-established with analogous scaffolds like BINAP. sioc-journal.cn

Potential strategies for creating integrated Pinap-based ligands include:

Immobilization on Supports : The Pinap scaffold can be functionalized with a linker group that allows it to be covalently attached to a solid support, such as a polymer resin or silica (B1680970). This facilitates catalyst separation from the reaction mixture, which is highly desirable for industrial applications.

Integration with Ionic Liquids : By incorporating ionic tags (e.g., imidazolium (B1220033) salts) into the Pinap structure, the resulting ligand and its metal complexes can be rendered soluble in ionic liquids. This allows for catalysis to be performed in biphasic systems, simplifying product extraction and catalyst recycling.

Creation of Bifunctional Ligands : The Pinap core can be derivatized to include a Brønsted acidic or basic site. Such a ligand could participate in bifunctional catalysis, where the metal center activates one part of a substrate while the acidic/basic moiety activates another, potentially leading to novel reactivity and enhanced selectivity.

Dendritic and Polymeric Ligands : Multiple Pinap units can be attached to a central core or a polymer backbone. These macromolecular ligands can exhibit unique catalytic properties due to cooperative effects between adjacent metal centers or confinement effects within the polymer matrix.

The synthesis of these hybrid systems would leverage the modular approaches described previously, incorporating functionalized precursors into the C-P coupling or other derivatization steps. The development of such integrated Pinap ligands represents a promising frontier for creating next-generation catalysts with tailored properties for specific synthetic challenges.

Emerging Trends and Advanced Methodologies in R,r Pinap Research

The field of asymmetric catalysis is continually evolving, with a constant drive towards more efficient, sustainable, and versatile synthetic methodologies. Within this landscape, the chiral biaryl monophosphine ligand, (R,R)-Pinap, and its derivatives are at the forefront of innovative research. This section explores the emerging trends and advanced methodologies that are shaping the future of this compound research, focusing on its application in continuous flow systems, optimization through high-throughput screening, integration with biocatalytic processes, and its burgeoning role in photo- and electrocatalysis.

Future Perspectives and Challenges in R,r Pinap Catalysis

Design of Next-Generation (R,R)-Pinap Catalysts for Sustainable Synthesis

The development of new this compound-based catalysts is increasingly guided by the principles of green and sustainable chemistry. rsc.org The goal is to create more active, selective, and recyclable catalysts that minimize environmental impact. rsc.org

Key strategies for sustainable catalyst design include:

Structural Modification for Enhanced Activity: Future designs will likely focus on modifying the Pinap backbone to fine-tune steric and electronic properties. tcichemicals.com This could involve introducing electron-donating or withdrawing groups to modulate the phosphorus atom's nucleophilicity, thereby enhancing catalytic activity and potentially reducing required catalyst loadings.

Immobilization and Heterogenization: To address the challenge of catalyst recycling, a major focus will be the immobilization of this compound complexes on solid supports. Materials such as polymers, silica (B1680970), or magnetic nanoparticles can serve as platforms for anchoring the catalyst, facilitating its separation from the reaction mixture and enabling its reuse over multiple cycles. mdpi.commdpi.com This approach not only improves the economic viability of the process but also reduces metal contamination in the final products.

Catalysis in Green Solvents: A significant challenge is adapting this compound catalyzed reactions to environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents. mdpi.com This often requires redesigning the ligand to ensure solubility and stability in these media without compromising catalytic performance. For instance, the incorporation of polar functional groups onto the Pinap scaffold could enhance its utility in aqueous systems.

Table 1: Strategies for Sustainable this compound Catalyst Design

| Strategy | Objective | Example Approach | Potential Benefit |

| Structural Modification | Increase catalyst activity and selectivity | Introduction of functional groups on the biaryl backbone | Lower catalyst loading, higher efficiency |

| Immobilization | Facilitate catalyst recovery and reuse | Grafting onto modified cellulose (B213188) or silica supports | Reduced cost, minimized metal leaching |

| Green Solvents | Reduce environmental impact of reaction media | Designing water-soluble Pinap derivatives | Safer processes, alignment with green chemistry |

| Flow Chemistry | Improve process efficiency and safety | Use of immobilized catalysts in continuous flow reactors | Enhanced heat/mass transfer, automation |

Exploration of Novel Reaction Classes Amenable to this compound Catalysis

While this compound has been successfully applied in several types of asymmetric reactions, its full potential remains to be unlocked. Future research will undoubtedly venture into new catalytic territories.

C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.govescholarship.org Developing this compound-metal complexes capable of catalyzing enantioselective C-H activation would represent a paradigm shift, offering highly atom-economical routes to complex molecules. beilstein-journals.orgmdpi.com The unique steric and electronic environment provided by the Pinap ligand could offer precise control over regioselectivity and enantioselectivity in these challenging transformations. nih.gov

Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened up new reaction pathways that proceed under mild conditions. researchgate.neticiq.orgrsc.org Future work could explore the integration of this compound-metal complexes into dual catalytic systems. researchgate.net For instance, a chiral this compound-nickel complex could be paired with a photocatalyst to enable novel asymmetric cross-coupling reactions driven by visible light, thereby accessing previously inaccessible reactivity. nih.gov

Catalytic Conversion of Biomass: The transition from fossil fuels to renewable feedstocks is a central goal of sustainable chemistry. A significant future challenge is the development of this compound-based catalysts for the enantioselective conversion of biomass-derived platform molecules into high-value chiral chemicals. researchgate.net This would involve designing robust catalysts that can operate efficiently on functionalized substrates derived from carbohydrates or lignin. wikipedia.org

Table 2: Emerging Reaction Classes for this compound Catalysis

| Reaction Class | Significance | Potential Role of this compound |

| C-H Functionalization | High atom economy, direct synthesis | Directing enantioselective C-C and C-X bond formation |

| Photoredox/Dual Catalysis | Mild reaction conditions, novel reactivity | Inducing asymmetry in radical-mediated transformations |

| Biomass Valorization | Use of renewable feedstocks, sustainability | Enantioselective synthesis of chiral building blocks from bio-based materials |

| Asymmetric SNAr Reactions | Access to axially chiral compounds | A modified (S,R)-N-PINAP ligand has shown promise in Cu(I)-catalyzed reactions researchgate.net |

Implementation of Artificial Intelligence and Machine Learning in this compound Ligand Discovery

The traditional process of ligand design and optimization can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process. nih.govnih.gov

In Silico Ligand Screening: Machine learning algorithms can be trained on existing experimental data to predict the performance of virtual this compound derivatives. researchgate.netarxiv.org By analyzing quantitative structure-activity relationships (QSAR), these models can rapidly screen vast virtual libraries of potential ligands to identify candidates with a high probability of success, thereby prioritizing experimental efforts. mdpi.com

Predictive Modeling of Reaction Outcomes: AI can be employed to develop models that predict the enantioselectivity and yield of a reaction based on the ligand structure, substrate, and reaction conditions. arxiv.org This predictive capability can accelerate the optimization of reaction parameters and guide the rational design of next-generation Pinap ligands for specific applications.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can provide deep insights into the catalytic cycle. nih.govmdpi.comrsc.org These studies can elucidate the transition states that determine enantioselectivity, helping researchers understand how the structure of the this compound ligand dictates the reaction outcome and inspiring the design of more effective catalysts.

Addressing Grand Challenges in Asymmetric Synthesis via this compound Innovation

The continued development of this compound catalysis is integral to addressing some of the most significant challenges in modern chemistry. nationalacademies.org

Scalability and Industrial Application: A primary challenge is translating laboratory-scale successes into robust, industrial-scale processes. harvard.edu Future innovations in this compound catalyst design, focusing on higher stability, turnover numbers, and ease of recycling, will be crucial for its adoption in the pharmaceutical and fine chemical industries. nobelprize.org

Synthesis of Complex Molecules: The demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow. iupac.org Innovative applications of this compound in novel, highly selective transformations will be essential for the efficient synthesis of complex molecular architectures, including natural products and their analogs.

Expanding the Substrate Scope: While effective for certain substrate classes, a persistent challenge is broadening the applicability of this compound catalysts to a wider range of starting materials. Future research will aim to develop more versatile Pinap-based systems that exhibit high enantioselectivity across diverse functional groups and molecular frameworks.

The journey ahead for this compound catalysis is one of refinement and expansion. By embracing sustainable design principles, exploring new reaction frontiers, leveraging the power of computational chemistry, and tackling fundamental challenges in synthesis, the this compound ligand family is well-positioned to remain at the forefront of innovation in asymmetric catalysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R,R)-Pinap to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires chiral resolution techniques (e.g., catalytic asymmetric synthesis) paired with real-time monitoring via chiral HPLC or circular dichroism spectroscopy. Key parameters include temperature control (to prevent racemization) and solvent selection (polar aprotic solvents enhance stereochemical stability). Validate purity using X-ray crystallography for absolute configuration confirmation .

- Data Validation : Cross-reference NMR (¹H/³¹P) and mass spectrometry to confirm molecular integrity. Use enantiomeric excess (ee) calculations from chromatographic peak integration .

Q. What analytical methods are most effective for characterizing the structural integrity of this compound in solution?

- Methodological Answer : Employ a multi-technique approach:

- Dynamic NMR to study ligand conformational dynamics in solution.

- DFT calculations to correlate experimental spectral data (e.g., IR, UV-Vis) with theoretical models.

- Stability assays under varying pH and temperature conditions to assess degradation pathways .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound in asymmetric transformations compared to other chiral ligands?

- Experimental Design :

- Controlled Variables : Fix substrate concentration, temperature, and catalyst loading while varying ligand structure (e.g., (S,S)-Pinap vs. This compound).

- Benchmarking : Use enantioselective hydrogenation or cross-coupling reactions as model systems. Quantify turnover frequency (TOF) and enantioselectivity (ee) via GC-MS or chiral HPLC .

Q. What strategies are recommended for resolving contradictions in reported enantioselectivity data for this compound across different reaction systems?

- Data Contradiction Analysis :

- Systematic Review : Map reaction conditions (e.g., solvent polarity, metal co-catalysts) from conflicting studies to identify outliers.

- Meta-Analysis : Use multivariate regression to isolate variables impacting ee (e.g., steric vs. electronic ligand effects) .

Q. How can computational studies enhance the understanding of this compound’s stereochemical control mechanisms?

- Methodological Framework :

- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions to identify transition-state geometries.

- Docking Studies : Compare this compound’s binding affinity with enantiomers in metalloenzyme mimics.

- Energy Profiling : Calculate activation barriers for stereodetermining steps using QM/MM hybrid methods .

Guidelines for Rigorous Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.